molecular formula C27H32N4O3 B10981442 3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one

3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one

Cat. No.: B10981442
M. Wt: 460.6 g/mol
InChI Key: LMGQPBTZDHHIGR-UHFFFAOYSA-N
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Description

3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, a piperazine ring, and a methoxyphenyl group, which contribute to its diverse chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring.

    Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents on the methoxyphenyl group.

Scientific Research Applications

3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE is unique due to its specific combination of structural features, including the quinazolinone core, piperazine ring, and methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H32N4O3

Molecular Weight

460.6 g/mol

IUPAC Name

3-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]quinazolin-4-one

InChI

InChI=1S/C27H32N4O3/c1-34-25-9-5-4-8-24(25)29-14-16-30(17-15-29)26(32)21-12-10-20(11-13-21)18-31-19-28-23-7-3-2-6-22(23)27(31)33/h2-9,19-21H,10-18H2,1H3

InChI Key

LMGQPBTZDHHIGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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